

Commercially available Norcholic acid ELISA kit for research

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Compound of Interest

Compound Name: Norcholic acid

Cat. No.: B125439

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Application Notes and Protocols for Cholic Acid ELISA Kit

A Note to Researchers: While the initial request specified a **Norcholic acid** ELISA kit, extensive searches for commercially available options did not yield a specific kit for this analyte. However, several well-characterized ELISA kits are available for the quantification of a closely related primary bile acid, Cholic Acid. These kits are valuable tools for researchers in gastroenterology, hepatology, and metabolic disease. This document provides detailed application notes and protocols for a representative competitive Cholic Acid ELISA kit, which can be adapted for various research applications.

Introduction

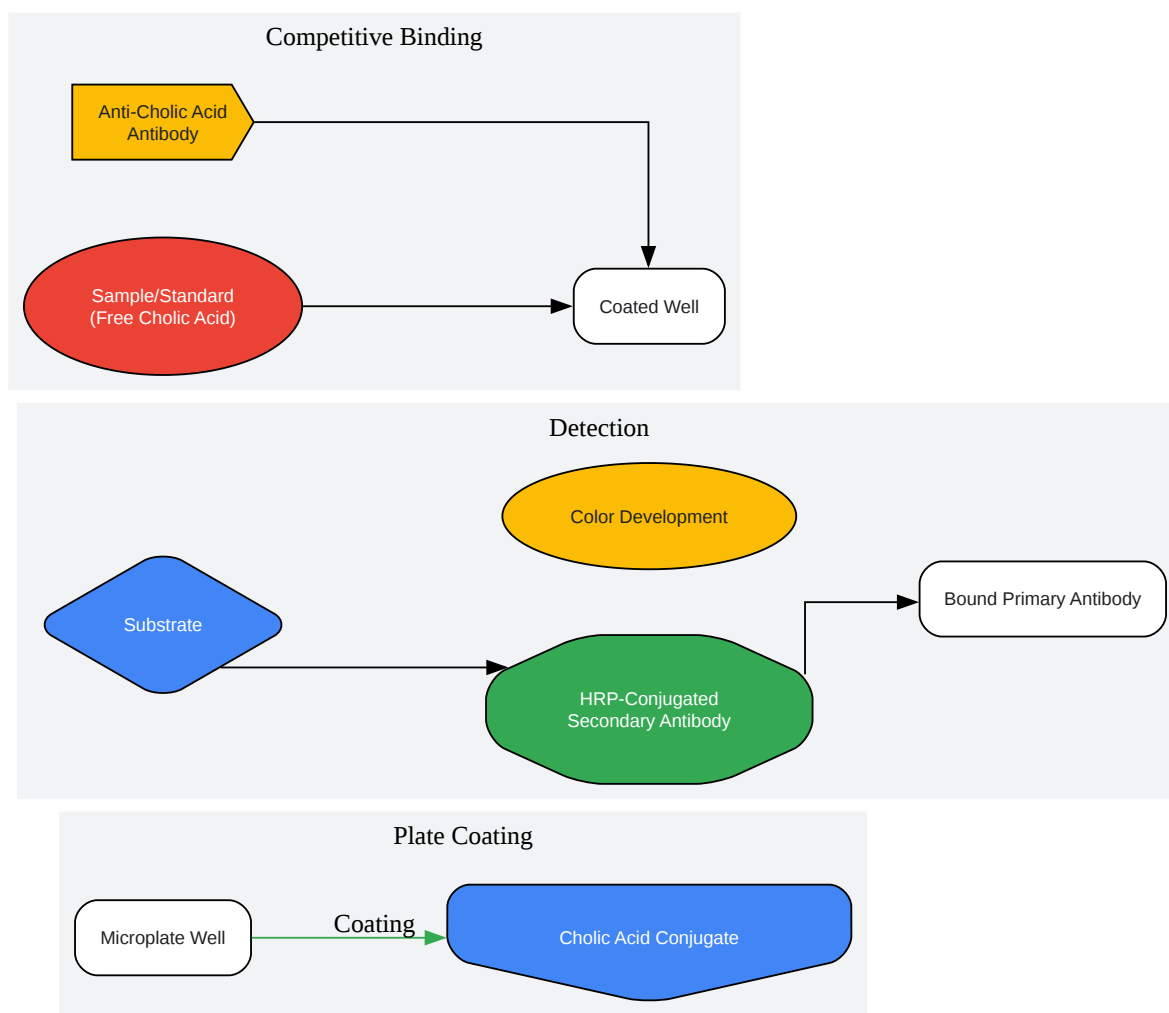
Cholic acid is a primary bile acid synthesized in the liver from cholesterol.[1][2][3] Along with chenodeoxycholic acid, it is one of the two major bile acids in humans.[1][3][4] Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1][2] Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate lipid, glucose, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors.[1] The quantification of cholic acid in biological samples is a valuable tool for studying liver function, cholestatic liver diseases, and metabolic disorders.[1][2]

This competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of cholic acid in various biological samples such as serum, plasma, cell culture supernatants, and tissue homogenates.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Assay Principle

The Cholic Acid ELISA kit is a competitive immunoassay. The principle relies on the competition between cholic acid in the sample and a fixed amount of cholic acid conjugated to a solid phase (the microplate wells) for a limited number of binding sites on a specific anti-cholic acid antibody.

Here is a diagram illustrating the competitive ELISA workflow:



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Caption: Competitive ELISA workflow for Cholic Acid detection.

The amount of antibody that binds to the cholic acid conjugate on the plate is inversely proportional to the concentration of cholic acid in the sample. The bound antibody is then detected by a horseradish peroxidase (HRP)-conjugated secondary antibody.^{[1][2][4]} The addition of a substrate results in a colorimetric reaction, and the intensity of the color is measured spectrophotometrically.^[1] The concentration of cholic acid in the unknown samples is determined by comparing their absorbance with a standard curve generated from known concentrations of cholic acid.^{[1][3][4]}

Kit Specifications

Parameter	Specification
Assay Type	Competitive ELISA
Sample Types	Serum, Plasma, Urine, Feces, Cell and Tissue Lysates ^{[2][4]}
Sensitivity	0.4 μ M ^{[1][3][4]}
Assay Range	Varies by manufacturer, typically 0.4 μ M to 100 μ M
Specificity	High for Cholic Acid. Cross-reactivity with other bile acids is available in the product manual (e.g., Deoxycholic acid: 5.1%, Chenodeoxycholic acid: 11.9%) ^[1]
Assay Time	Approximately 3-4 hours
Kit Size	96 wells

Experimental Protocols

Reagent Preparation

- 1X Wash Buffer: Dilute the provided 10X Wash Buffer concentrate with deionized water to a 1X solution.
- Anti-Cholic Acid Antibody: Immediately before use, dilute the concentrated antibody stock to the working concentration specified in the kit manual using the provided Assay Diluent.

- **HRP-Conjugated Secondary Antibody:** Immediately before use, dilute the concentrated HRP conjugate to the working concentration with Assay Diluent.
- **Cholic Acid Standards:** Prepare a dilution series of the Cholic Acid Standard in Assay Diluent to generate a standard curve. A typical range might be from 0.4 μM to 100 μM .

Sample Preparation

- **Serum:** Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,500 x g for 20 minutes. Collect the serum supernatant.[\[4\]](#)
- **Plasma:** Collect blood into tubes containing an anticoagulant (e.g., heparin, EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the plasma supernatant.[\[1\]](#)
- **Cell Culture Supernatants:** Centrifuge the cell culture media at 2,000 x g for 10 minutes to remove cells and debris.
- **Tissue Homogenates:** Homogenize tissue samples in an appropriate buffer (e.g., PBS) on ice. Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris. [\[1\]](#)[\[5\]](#) The resulting supernatant can be used for the assay.

Assay Procedure

- **Plate Coating:** The microplate wells are pre-coated with a cholic acid conjugate.[\[2\]](#)
- **Standard and Sample Addition:** Add 50 μL of the prepared standards and samples to the appropriate wells.
- **Competitive Reaction:** Add 50 μL of the diluted Anti-Cholic Acid Antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[\[1\]](#)
- **Washing:** Aspirate the contents of the wells and wash each well three times with 250 μL of 1X Wash Buffer.[\[1\]](#)
- **Secondary Antibody Incubation:** Add 100 μL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[\[1\]](#)
- **Washing:** Repeat the washing step as described in step 4.

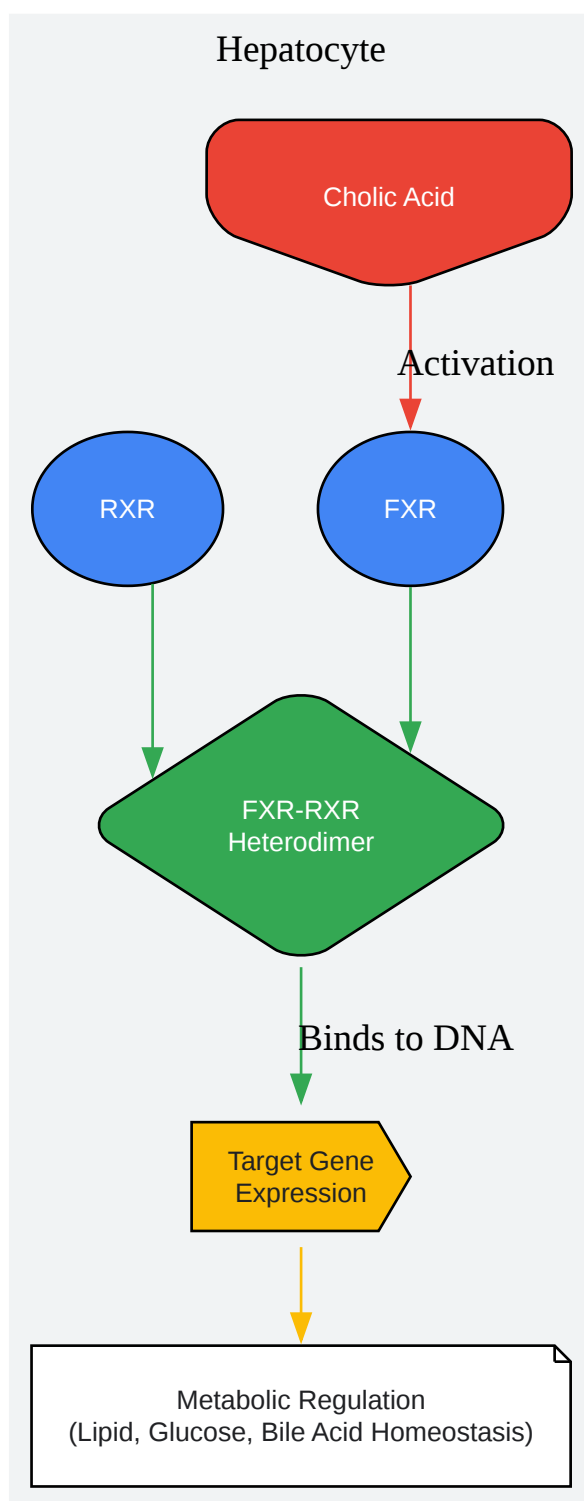
- Substrate Incubation: Add 100 μ L of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[\[1\]](#)
- Stop Reaction: Add 100 μ L of stop solution to each well. The color will change from blue to yellow.[\[1\]](#)
- Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[\[1\]](#)

Data Analysis

- Standard Curve: Plot the absorbance values (Y-axis) against the corresponding concentrations of the cholic acid standards (X-axis). A sigmoidal curve is expected.
- Sample Concentration: Determine the concentration of cholic acid in the unknown samples by interpolating their absorbance values from the standard curve.
- Dilution Factor: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Signaling Pathway

Cholic acid, as a primary bile acid, plays a significant role in cellular signaling, primarily through the farnesoid X receptor (FXR). The activation of FXR by bile acids regulates the expression of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.



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Caption: Simplified Cholic Acid signaling pathway via FXR.

Troubleshooting

Issue	Possible Cause	Solution
High background	Insufficient washing	Increase the number of washes or the volume of wash buffer.
Contaminated reagents	Use fresh reagents and sterile techniques.	
Low signal	Inactive reagents	Ensure proper storage and handling of kit components.
Insufficient incubation time	Follow the recommended incubation times in the protocol.	
Poor standard curve	Improper dilution of standards	Prepare fresh standards and ensure accurate pipetting.
Pipetting errors	Use calibrated pipettes and proper pipetting technique.	
High intra-assay variability	Inconsistent pipetting	Ensure consistent timing and technique for all wells.
Bubbles in wells	Ensure no bubbles are present before reading the plate.	

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